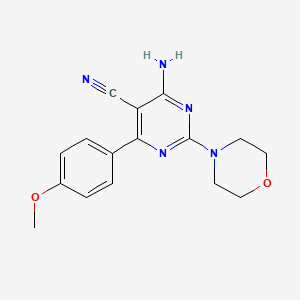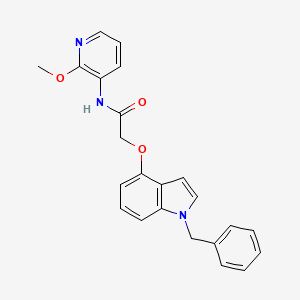![molecular formula C18H20N3+ B13370610 1,4-Bis[(4-methylphenyl)methyl]-1,2,4-triazol-4-ium](/img/structure/B13370610.png)
1,4-Bis[(4-methylphenyl)methyl]-1,2,4-triazol-4-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-bis(4-methylbenzyl)-1H-1,2,4-triazol-4-ium is a synthetic organic compound that belongs to the class of triazolium salts. This compound is characterized by the presence of a triazole ring substituted with two 4-methylbenzyl groups. Triazolium salts are known for their diverse applications in various fields, including medicinal chemistry, materials science, and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(4-methylbenzyl)-1H-1,2,4-triazol-4-ium typically involves the reaction of 1,2,4-triazole with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired triazolium salt.
Industrial Production Methods
Industrial production of 1,4-bis(4-methylbenzyl)-1H-1,2,4-triazol-4-ium follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include distillation, crystallization, and filtration to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,4-bis(4-methylbenzyl)-1H-1,2,4-triazol-4-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazolium salt can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the triazolium salt.
Reduction: Reduced forms of the triazolium salt.
Substitution: Substituted triazolium derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,4-bis(4-methylbenzyl)-1H-1,2,4-triazol-4-ium has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1,4-bis(4-methylbenzyl)-1H-1,2,4-triazol-4-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. This interaction can lead to the generation of reactive oxygen species (ROS) and subsequent DNA damage, resulting in cell death .
Comparación Con Compuestos Similares
Similar Compounds
1,4-bis(4-methylbenzyl)-1H-1,2,4-triazol-4-yl)phenyl)methane: A similar compound with a phenyl group instead of a triazolium salt.
1,4-bis(4-methylbenzyl)-1H-1,2,4-triazol-4-yl)benzene: Another related compound with a benzene ring.
Uniqueness
1,4-bis(4-methylbenzyl)-1H-1,2,4-triazol-4-ium is unique due to its triazolium salt structure, which imparts specific electronic and steric properties. This uniqueness makes it valuable in applications requiring precise molecular interactions and reactivity.
Propiedades
Fórmula molecular |
C18H20N3+ |
|---|---|
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
1,4-bis[(4-methylphenyl)methyl]-1,2,4-triazol-4-ium |
InChI |
InChI=1S/C18H20N3/c1-15-3-7-17(8-4-15)11-20-13-19-21(14-20)12-18-9-5-16(2)6-10-18/h3-10,13-14H,11-12H2,1-2H3/q+1 |
Clave InChI |
RLURNFJHFQDJIW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN2C=[N+](C=N2)CC3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-2-{[4-(4-propylphenyl)-1-piperazinyl]methyl}-1H-benzimidazole](/img/structure/B13370535.png)
![N-(5-chloropyridin-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13370542.png)
![N-(3-chlorophenyl)-4-[2-(2-hydroxy-5-methoxybenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B13370548.png)
![3-(1-benzofuran-2-yl)-6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370550.png)

![methyl 2-{4-[3-(12H-quinoxalino[2,3-b][1,4]benzoxazin-12-yl)propyl]-1-piperazinyl}phenyl ether](/img/structure/B13370558.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13370562.png)
![Tert-butyl 1-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-3-methylbutylcarbamate](/img/structure/B13370565.png)
![4-(4-Methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]-5,6,7,8-tetrahydro-1-naphthalenecarbonitrile](/img/structure/B13370567.png)

![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13370574.png)
![N-[2-(2-hydroxyethoxy)ethyl]-2-(6-methoxy-2-naphthyl)propanamide](/img/structure/B13370578.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B13370591.png)

